Fmoc-Val-Phe-Boc

Description

Structure

3D Structure

Properties

Molecular Formula |

C33H38N2O5 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C33H38N2O5/c1-21(2)29(30(36)34-28(31(37)40-33(3,4)5)19-22-13-7-6-8-14-22)35-32(38)39-20-27-25-17-11-9-15-23(25)24-16-10-12-18-26(24)27/h6-18,21,27-29H,19-20H2,1-5H3,(H,34,36)(H,35,38)/t28-,29-/m0/s1 |

InChI Key |

FMJAKMNXNWXJQP-VMPREFPWSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemistry and Application of Fmoc-Val-Phe-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Val-Phe-Boc, a protected dipeptide integral to the field of peptide synthesis and drug discovery. We will explore its chemical structure, physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols and a visual representation of the synthetic workflow.

Core Concepts: Chemical Structure and Properties

This compound is a dipeptide composed of valine and phenylalanine. Its structure is characterized by two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus of valine and the tert-butyloxycarbonyl (Boc) group at the C-terminus of phenylalanine. The Fmoc group is a base-labile protecting group, meaning it can be removed under basic conditions, while the Boc group is acid-labile and is cleaved by acids. This orthogonal protection strategy is fundamental to modern peptide synthesis, allowing for the selective deprotection and elongation of the peptide chain.

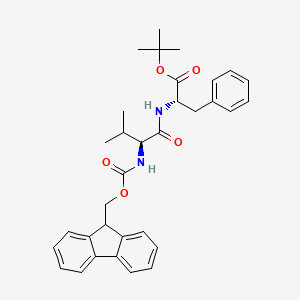

The chemical structure of this compound is illustrated below:

Image of the chemical structure of this compound (A visual representation would be inserted here in a full document)

Caption: The chemical structure of N-α-Fmoc-L-valyl-L-phenylalanine t-butyl ester (this compound).

Physicochemical Data

Quantitative data for this compound and its constituent protected amino acids are summarized in the table below. These properties are crucial for experimental design, including solvent selection and purification strategies.

| Property | This compound | Fmoc-Val-OH | Boc-Phe-OH |

| Molecular Formula | C33H38N2O5[1] | C20H21NO4 | C14H19NO4 |

| Molar Mass | 542.67 g/mol [1] | 339.38 g/mol | 265.30 g/mol [2] |

| Appearance | White to off-white solid (typical) | White solid | White solid[2] |

| Melting Point (°C) | Not available | 144-145 | 85-87[2] |

| Solubility | Soluble in DMF, DCM, NMP (typical) | Soluble in DMF, NMP | Soluble in ethanol |

| Optical Rotation [α]D | Not available | -17.5° (c=1 in DMF) | +25° (c=1 in ethanol) |

Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in SPPS, a technique that allows for the efficient synthesis of peptides on a solid support. The use of a pre-synthesized dipeptide can be advantageous in preventing side reactions and overcoming difficulties associated with the coupling of certain amino acid sequences.

Generalized Experimental Protocol: Synthesis of a Tripeptide using this compound

This protocol outlines the general steps for the synthesis of a tripeptide (e.g., Ala-Val-Phe) using this compound on a rink amide resin for a C-terminal amide.

Materials and Reagents:

-

Rink Amide resin

-

Fmoc-Ala-OH

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Alanine):

-

Activate Fmoc-Ala-OH by pre-incubating it with HBTU and DIEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the newly coupled alanine by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Dipeptide Coupling (this compound):

-

Activate this compound with HBTU and DIEA in DMF.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from valine by treating the resin with 20% piperidine in DMF.

-

Cleavage and C-terminal Boc Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) to cleave the peptide from the resin and simultaneously remove the C-terminal Boc protecting group from phenylalanine.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide using an Fmoc-protected building block like this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Applications in Drug Development and Research

Protected dipeptides like this compound are crucial in the development of peptide-based therapeutics. Peptides can offer high specificity and potency with potentially fewer side effects than small molecule drugs. The incorporation of specific dipeptide sequences can influence the biological activity, stability, and pharmacokinetic properties of a therapeutic peptide.

Fmoc-protected amino acids and peptides are instrumental in:

-

Lead Optimization: Systematically modifying peptide sequences to enhance efficacy and drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of peptide analogs to understand the relationship between their structure and biological activity.

-

Development of Peptide-based Drugs: Fmoc chemistry is a cornerstone in the synthesis of peptide drugs for various therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

-

Bioconjugation: Serving as building blocks for linking peptides to other molecules like antibodies or imaging agents for targeted therapies and diagnostics.

While this compound does not have a direct role in a known signaling pathway, the peptides synthesized using this building block can be designed to interact with specific biological targets, such as receptors or enzymes, thereby modulating signaling pathways involved in disease.

Conclusion

This compound is a valuable reagent in the arsenal of peptide chemists and drug discovery scientists. Its orthogonal protecting groups and defined dipeptide sequence facilitate the efficient and reliable synthesis of complex peptides. Understanding its chemical properties and the nuances of its application in SPPS is essential for advancing research in peptide-based therapeutics and diagnostics. This guide provides a foundational understanding to aid researchers in the effective utilization of this important synthetic building block.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Val-Phe-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the protected dipeptide, Fmoc-Val-Phe-Boc. This compound is a valuable building block in peptide chemistry, particularly in the synthesis of peptides for therapeutic and research applications. The presence of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the C-terminal Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and chain elongation, making it a versatile component in solid-phase and solution-phase peptide synthesis.

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |

| Fmoc-Val-OH | C20H21NO4 | 339.39 | 143-145 | -17.5° (c=1, DMF) |

| H-Phe-OtBu | C13H19NO2 | 221.30 | Not Available | Not Available |

| This compound | C33H38N2O5 | 542.67 [1] | Not Available | Not Available |

Experimental Protocols

This section details the methodologies for the solution-phase synthesis and subsequent purification of this compound.

Solution-Phase Synthesis of this compound

This protocol is adapted from standard solution-phase peptide coupling techniques.

Materials:

-

Fmoc-Val-OH

-

H-Phe-OtBu (Phenylalanine tert-butyl ester)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

5% aqueous solution of Sodium Bicarbonate (NaHCO3)

-

1M aqueous solution of Hydrochloric Acid (HCl)

-

Saturated aqueous solution of Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Activation of Fmoc-Val-OH:

-

In a round-bottom flask, dissolve Fmoc-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution with stirring.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Phe-OtBu (1 equivalent) in anhydrous DCM.

-

Filter the activated Fmoc-Val-OH solution to remove the DCU precipitate, and add the filtrate to the H-Phe-OtBu solution.

-

Add a catalytic amount of DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Wash the filtrate successively with 5% NaHCO3 solution, water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product can be purified by recrystallization followed by High-Performance Liquid Chromatography (HPLC) if necessary.

1. Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent such as ethyl acetate or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

2. High-Performance Liquid Chromatography (HPLC):

For high purity, the dipeptide can be purified by reverse-phase HPLC.

| Parameter | Specification |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 30-100% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | 265 nm (for the Fmoc group) and 220 nm (for the peptide bond) |

Procedure:

-

Dissolve the recrystallized product in a small volume of the initial mobile phase composition.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization to obtain the purified this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound. The expected mass-to-charge ratio for the protonated molecule [M+H]+ is approximately 543.67.

-

Analytical HPLC: To determine the purity of the final product.

Logical and Signaling Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of this compound.

Caption: Solution-phase synthesis workflow for this compound.

Potential Biological Signaling Pathway

The dipeptide Val-Phe has been reported to exhibit Angiotensin-Converting Enzyme (ACE) inhibitory activity, suggesting its potential role in modulating the Renin-Angiotensin-Aldosterone System (RAAS)[2]. This pathway is critical in the regulation of blood pressure.

Caption: Inhibition of ACE by Val-Phe in the RAAS pathway.

References

An In-depth Technical Guide to the Solubility Properties of Fmoc-Val-Phe-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of Nα-Fmoc-L-valyl-L-phenylalanine tert-butyl ester (Fmoc-Val-Phe-Boc). Due to the limited availability of specific quantitative solubility data for this dipeptide derivative in public literature, this document outlines its physicochemical properties, predicted solubility in common organic solvents based on the behavior of structurally similar compounds, and detailed experimental protocols for precise solubility determination.

Physicochemical Properties

This compound is a protected dipeptide commonly used as a building block in solid-phase peptide synthesis (SPPS). Understanding its physical and chemical characteristics is crucial for its effective handling and use in synthetic workflows.

| Property | Value | Reference |

| Molecular Formula | C33H38N2O5 | [1] |

| Molar Mass | 542.67 g/mol | [1] |

| Appearance | White to off-white powder (predicted) | |

| Protecting Groups | Fmoc (N-terminus), Boc (C-terminus) |

Predicted Solubility

Fmoc-protected amino acids and peptides are generally characterized by their hydrophobicity, leading to poor solubility in aqueous solutions but good solubility in various organic solvents. The presence of the bulky, nonpolar Fmoc and Boc groups in this compound further enhances this characteristic. The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of coupling reactions during solid-phase peptide synthesis.

Based on available data for similar Fmoc-protected amino acids and general principles of peptide solubility, the expected solubility of this compound in common laboratory solvents is summarized below. It is important to note that these are qualitative predictions, and empirical determination is necessary for quantitative data.

| Solvent | Abbreviation | Predicted Solubility | Rationale / Notes |

| Dimethylformamide | DMF | High | A polar aprotic solvent widely used in SPPS, known to effectively dissolve Fmoc-protected amino acids and peptides.[2][3] |

| N-Methyl-2-pyrrolidone | NMP | High | Another polar aprotic solvent with excellent solvating properties for Fmoc-derivatives, often used as a substitute for DMF.[2] |

| Dimethyl sulfoxide | DMSO | High | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including protected peptides. For instance, Fmoc-Phe-OH has a reported solubility of 100 mg/mL in DMSO. |

| Dichloromethane | DCM | Moderate to Low | A less polar solvent compared to DMF and NMP. While used in SPPS, it may not be as effective in solvating larger, more complex protected peptides. |

| Acetonitrile | ACN | Low | Often used in reverse-phase HPLC for peptide purification, but its ability to dissolve large, protected peptides is limited. |

| Methanol / Ethanol | MeOH / EtOH | Low | Polar protic solvents are generally poor solvents for highly protected, hydrophobic peptides. |

| Water | H₂O | Very Low / Insoluble | The hydrophobic nature of the Fmoc, Boc, valine, and phenylalanine moieties results in negligible solubility in aqueous solutions. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is required. The following protocol describes a method for determining the saturation solubility of the compound in a given solvent.

3.1. Materials

-

This compound (solid powder)

-

Selected solvents (e.g., DMF, NMP, DMSO, DCM) of high purity (≥99.5%)

-

Analytical balance (readable to ±0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and vials

3.2. Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards into the HPLC system and record the peak area at the appropriate wavelength (typically around 265 nm for the Fmoc group).

-

Plot a calibration curve of peak area versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (if necessary) to bring the concentration within the range of the calibration curve.

-

Inject the diluted supernatant into the HPLC system and determine the peak area.

-

Using the calibration curve, calculate the concentration of this compound in the supernatant. This concentration represents the saturation solubility of the compound in the test solvent at the specified temperature.

-

3.3. Data Presentation

The quantitatively determined solubility data should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| DMF | 25 | Experimental Value | Calculated Value |

| NMP | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| DCM | 25 | Experimental Value | Calculated Value |

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the quantitative solubility of this compound.

Caption: Workflow for quantitative solubility determination.

4.2. Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several interrelated factors, as depicted in the diagram below.

Caption: Factors influencing this compound solubility.

References

The Role of Fmoc-Val-Phe-Boc in Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides have garnered significant attention in the fields of nanotechnology, biomaterials, and drug delivery due to their ability to form well-ordered nanostructures. Among these, short peptides functionalized with the Fluorenylmethyloxycarbonyl (Fmoc) group are particularly noteworthy for their propensity to form hydrogels. This technical guide provides an in-depth analysis of the role of the specific tripeptide derivative, Fmoc-Val-Phe-Boc, in peptide aggregation. While direct experimental data for this exact peptide is limited, this guide will draw upon established principles and data from closely related Fmoc-Val-Phe and other Fmoc-di- and tri-peptides to elucidate its expected behavior and role in self-assembly.

The core of this phenomenon lies in the amphipathic nature of the Fmoc-peptide conjugate. The large, hydrophobic Fmoc group acts as a powerful driver for aggregation through π-π stacking interactions.[1][2][3] This, combined with hydrogen bonding between the peptide backbones, leads to the formation of β-sheet-rich fibrillar structures.[4][5] The specific amino acid sequence, in this case, Valine-Phenylalanine, significantly influences the morphology and properties of the resulting aggregates due to the hydrophobicity and steric hindrance of their side chains. The C-terminal tert-Butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis, further modulates the peptide's properties by neutralizing the C-terminal charge and increasing overall hydrophobicity, which can impact aggregation kinetics and fibril morphology.

Core Principles of this compound Aggregation

The self-assembly of this compound into higher-order structures is a hierarchical process driven by a combination of non-covalent interactions. The primary driving force is the π-π stacking of the aromatic Fmoc groups, which initiates the aggregation process. This is followed by the formation of intermolecular hydrogen bonds between the peptide backbones, leading to the establishment of stable β-sheet structures. The hydrophobic side chains of Valine and Phenylalanine contribute to the overall stability of the fibrillar assembly through hydrophobic interactions. The C-terminal Boc group, by removing the negative charge of the carboxylate, enhances the hydrophobicity of the peptide, which can promote aggregation.

The logical workflow for the self-assembly process can be visualized as follows:

Quantitative Data on Fmoc-Peptide Aggregation

Table 1: Rheological Properties of Fmoc-Peptide Hydrogels

| Fmoc-Peptide | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference |

| Fmoc-FV | 0.5 | ~1000 | |

| Fmoc-FF | 0.5 | ~80 | |

| Fmoc-K3 | 2.0 | 2526 | |

| Fmoc-FFpY/Na+ | 0.64 | ~100 |

Table 2: Critical Aggregation Concentration (CAC) of Self-Assembling Peptides

| Peptide System | Method | CAC | Reference |

| Amphiphilic Peptides | Fluorimetry, Conductivity, DLS | Wide range (-log M) | |

| Peptide Surfactants | MD-based QSPR | Predictable | |

| Doxorubicin Delivery Peptides | - | Predictive of performance |

Experimental Protocols

Detailed methodologies for key experiments used to characterize Fmoc-peptide aggregation are provided below.

Transmission Electron Microscopy (TEM) for Fibril Morphology

This protocol is used to visualize the morphology of the self-assembled peptide fibrils.

-

Sample Preparation: A 5 µL aliquot of the this compound hydrogel or fibril suspension is placed on a carbon-coated copper grid for 2 minutes.

-

Wicking: Excess sample is carefully removed by touching the edge of the grid with filter paper.

-

Negative Staining: 5 µL of 2% (w/v) uranyl acetate solution is applied to the grid for 2 minutes for negative staining.

-

Final Wicking: Excess staining solution is removed with filter paper.

-

Drying: The grid is allowed to air dry completely.

-

Imaging: The grid is imaged using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is used to monitor the kinetics of β-sheet formation, a hallmark of amyloidogenic peptide aggregation.

-

Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS, pH 7.4).

-

Sample Preparation: In a multi-well plate, mix the this compound solution with the ThT solution to a final desired concentration.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

-

Fluorescence Measurement: Measure the fluorescence intensity at regular time intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics curve.

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR spectroscopy is employed to confirm the presence of β-sheet structures in the peptide aggregates.

-

Sample Preparation: A small amount of the hydrogel or a dried film of the peptide solution is placed on the ATR crystal of the FTIR spectrometer.

-

Spectrum Acquisition: The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The amide I region (1600-1700 cm⁻¹) of the spectrum is analyzed. A prominent peak around 1620-1640 cm⁻¹ is indicative of β-sheet formation.

Oscillatory Rheology for Hydrogel Mechanical Properties

Rheology is used to quantify the viscoelastic properties of the formed hydrogel.

-

Sample Loading: The peptide hydrogel is carefully loaded onto the rheometer plate.

-

Time Sweep: A time sweep is performed at a constant frequency and strain to monitor the gelation process (G' and G'' vs. time).

-

Frequency Sweep: Once the gel has formed, a frequency sweep is conducted at a constant strain to determine the frequency dependence of the storage (G') and loss (G'') moduli.

-

Strain Sweep: A strain sweep is performed at a constant frequency to identify the linear viscoelastic region and the yield strain of the hydrogel.

Role in Signaling Pathways and Biomedical Applications

While specific signaling pathways directly activated by this compound have not been elucidated, the resulting hydrogel biomaterials can interact with cells and influence their behavior through various mechanisms. These interactions are critical for applications in tissue engineering and regenerative medicine. The physical properties of the hydrogel, such as stiffness and fibrillar nanostructure, can provide mechanotransduction cues to cells, influencing their adhesion, proliferation, and differentiation.

Conclusion

This compound is a hydrophobic tripeptide with a high propensity for self-assembly into β-sheet-rich fibrillar nanostructures, likely leading to the formation of a hydrogel. This process is driven by a combination of π-π stacking of the Fmoc groups and intermolecular hydrogen bonding. The Valine and Phenylalanine residues contribute to the stability of the assembly through hydrophobic interactions, while the C-terminal Boc group enhances the overall hydrophobicity. Although direct experimental data for this specific peptide are scarce, by drawing analogies from similar Fmoc-peptides, we can anticipate its behavior and properties. The resulting biomaterials have potential applications in various biomedical fields, where their interaction with cells can modulate cellular signaling and response. Further experimental characterization of this compound is warranted to fully elucidate its aggregation behavior and unlock its potential in materials science and medicine.

References

- 1. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Structural, mechanical, and biological characterization of hierarchical nanofibrous Fmoc-phenylalanine-valine hydrogels for 3D culture of differentiated and mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly Properties of Fmoc-Peptides: A Focus on the Fmoc-Diphenylalanine Model System

Disclaimer: While the query specified Fmoc-Val-Phe-Boc, a thorough review of the scientific literature did not yield specific data on the self-assembly of this particular tripeptide. Therefore, this guide will focus on the extensively studied and closely related peptide, Fmoc-Diphenylalanine (Fmoc-FF), as a representative model system. The principles of self-assembly, including the driving forces and resulting nanostructures, are largely conserved across similar Fmoc-protected short peptides and provide a strong predictive framework for the behavior of this compound.

Executive Summary

N-terminally protected fluorenylmethoxycarbonyl (Fmoc) short peptides are a prominent class of low-molecular-weight gelators that spontaneously self-assemble in aqueous solutions to form well-ordered, nanofibrous networks. These networks entrap large volumes of water, resulting in the formation of hydrogels with tunable mechanical properties. The self-assembly is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions of the amino acid side chains. This guide provides a comprehensive overview of the synthesis, self-assembly mechanisms, and characterization of these versatile biomaterials, with a specific focus on the Fmoc-Diphenylalanine (Fmoc-FF) model system. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers, scientists, and drug development professionals in understanding and utilizing these materials for applications in tissue engineering, drug delivery, and 3D cell culture.

Molecular Design and Synthesis

The core components of these self-assembling systems are an N-terminal Fmoc group, which provides the primary driving force for assembly through π-π stacking, and a short peptide sequence, which contributes to hydrogen bonding and hydrophobic interactions.

Synthesis of Fmoc-Diphenylalanine (Fmoc-FF)

Fmoc-FF can be synthesized using standard liquid-phase or solid-phase peptide synthesis (SPPS) protocols.[1][2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-FF

-

Resin Preparation: Swell a suitable resin (e.g., Wang resin for a C-terminal acid) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin using a coupling agent such as HBTU/HATU and a base like DIPEA in DMF. The reaction is typically allowed to proceed for 2-4 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound phenylalanine by treating with a 20% solution of piperidine in DMF for 20-30 minutes.

-

Second Amino Acid Coupling: Activate the second Fmoc-Phe-OH with a coupling agent and base in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Cleavage from Resin: After the final coupling, cleave the Fmoc-FF dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Precipitate the cleaved peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR.

Experimental Workflow: Solid-Phase Peptide Synthesis of Fmoc-FF

References

- 1. Expanding the Functional Scope of the Fmoc‐Diphenylalanine Hydrogelator by Introducing a Rigidifying and Chemically Active Urea Backbone Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-Val-Phe-Boc: A Potential Modulator of Amyloid-Beta Aggregation in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques. The aggregation of Aβ peptides is considered a critical event in the pathogenesis of AD, making it a prime target for therapeutic intervention. This technical guide explores the potential of the protected dipeptide, Fmoc-Val-Phe-Boc, as a research tool and a candidate for inhibiting Aβ aggregation. While direct studies on this compound in AD are limited, this document extrapolates from the known properties of Fmoc-dipeptides and established methodologies in Aβ aggregation research to provide a comprehensive overview of its potential application. We will delve into its synthesis, proposed mechanism of action, detailed experimental protocols for its evaluation, and hypothetical data presentation.

Introduction: The Role of Amyloid-Beta in Alzheimer's Disease

The amyloid cascade hypothesis posits that the aggregation of Aβ peptides, particularly the Aβ42 isoform, initiates a cascade of events leading to synaptic dysfunction, neuroinflammation, and neuronal death, the pathological hallmarks of Alzheimer's disease. These peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases. Monomeric Aβ peptides can self-assemble into soluble oligomers, protofibrils, and ultimately insoluble fibrils that form amyloid plaques. Soluble oligomers are now widely considered to be the most neurotoxic species.

Inhibition of Aβ aggregation is a major therapeutic strategy for AD. Small molecules and peptides that can interfere with the self-assembly process are of significant interest. Fmoc (9-fluorenylmethyloxycarbonyl) protected dipeptides have been shown to self-assemble into various nanostructures, and some have been investigated for their ability to interact with and modulate the aggregation of amyloidogenic proteins. The Val-Phe dipeptide sequence is of particular interest due to the hydrophobic nature of both valine and phenylalanine, which could facilitate interaction with the hydrophobic core of the Aβ peptide (residues 16-20, KLVFF).

This compound: Synthesis and Chemical Properties

This compound is a dipeptide composed of valine and phenylalanine, with the N-terminus protected by an Fmoc group and the C-terminus of phenylalanine protected by a Boc (tert-butyloxycarbonyl) group. The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods.

Solid-Phase Peptide Synthesis (SPPS) Protocol

A common method for synthesizing this compound is through Fmoc-based SPPS.

-

Resin Preparation : Start with a pre-loaded Boc-Phe-Wang resin or a similar resin suitable for C-terminal protection. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Boc Deprotection : Remove the Boc group from Phenylalanine using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Coupling of Fmoc-Val-OH : Activate the carboxyl group of Fmoc-Val-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin-bound phenylalanine. Allow the coupling reaction to proceed for 2-4 hours.

-

Washing : Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage from Resin : Cleave the dipeptide from the resin while keeping the Fmoc and Boc protecting groups intact using a mild cleavage cocktail, such as 1% TFA in DCM.

-

Purification : Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Proposed Mechanism of Action in Alzheimer's Disease

While not yet demonstrated experimentally, the structure of this compound suggests a potential mechanism for inhibiting Aβ aggregation. The hydrophobic Val-Phe core of the dipeptide could interact with the central hydrophobic cluster (CHC) of Aβ (residues 16-20: KLVFF), a region critical for β-sheet formation and subsequent aggregation. By binding to this region, this compound may act as a "β-sheet breaker," sterically hindering the association of Aβ monomers and preventing their conformational transition into β-sheet-rich structures. The bulky Fmoc and Boc protecting groups could further enhance this disruptive effect.

Experimental Protocols for Evaluation

To investigate the potential of this compound as an Aβ aggregation inhibitor, a series of in vitro assays can be employed.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time.

-

Preparation of Aβ42 Monomers : Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and then resuspend in dimethyl sulfoxide (DMSO). Dilute into a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (typically 10-20 µM).

-

Inhibitor Preparation : Prepare a stock solution of this compound in DMSO.

-

Assay Setup : In a 96-well black plate, mix the Aβ42 solution with different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a control with Aβ42 and DMSO only.

-

ThT Addition : Add Thioflavin T to each well to a final concentration of 10-20 µM.

-

Fluorescence Measurement : Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time (e.g., every 30 minutes for 24-48 hours) at 37°C with intermittent shaking.

-

Data Analysis : Plot fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of this compound compared to the control indicates inhibition of fibril formation.

Cell Viability Assay (MTT Assay)

This assay assesses the ability of this compound to protect neuronal cells from Aβ-induced toxicity.

-

Cell Culture : Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

Preparation of Aβ42 Oligomers : Incubate monomeric Aβ42 at 4°C for 24 hours to form oligomers.

-

Treatment : Treat the cultured cells with pre-formed Aβ42 oligomers (e.g., 5-10 µM) in the presence or absence of varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a control with this compound alone to test for its intrinsic toxicity.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. An increase in cell viability in the presence of this compound compared to cells treated with Aβ42 alone indicates a neuroprotective effect.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical data that could be obtained from the described experiments.

Table 1: Inhibition of Aβ42 Fibrillation by this compound (ThT Assay)

| Concentration of this compound (µM) | % Inhibition of Fibrillation (at 24h) | IC50 (µM) |

| 0.1 | 5 ± 2 | |

| 1 | 15 ± 4 | |

| 10 | 48 ± 6 | 10.5 |

| 50 | 85 ± 5 | |

| 100 | 92 ± 3 |

Table 2: Neuroprotective Effect of this compound on Aβ42-Treated SH-SY5Y Cells (MTT Assay)

| Treatment | Cell Viability (%) |

| Control (untreated) | 100 ± 5 |

| Aβ42 (10 µM) | 52 ± 7 |

| Aβ42 (10 µM) + this compound (1 µM) | 60 ± 6 |

| Aβ42 (10 µM) + this compound (10 µM) | 78 ± 5 |

| Aβ42 (10 µM) + this compound (50 µM) | 89 ± 4 |

| This compound (50 µM) alone | 98 ± 3 |

Signaling Pathways and Logical Relationships

The neurotoxicity of Aβ oligomers is mediated through various signaling pathways, including the induction of oxidative stress, disruption of calcium homeostasis, and activation of apoptotic cascades. By inhibiting the formation of these toxic oligomers, this compound could indirectly prevent the downstream pathological events.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, candidate for the modulation of amyloid-beta aggregation in the context of Alzheimer's disease research. Its chemical structure suggests a plausible mechanism for interfering with the self-assembly of Aβ peptides. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its efficacy as an Aβ aggregation inhibitor and a neuroprotective agent.

Future research should focus on:

-

Synthesis and Characterization : The actual synthesis and thorough characterization of this compound.

-

In Vitro Validation : Performing the described ThT and cell viability assays to confirm its inhibitory and neuroprotective effects.

-

Structural Studies : Utilizing techniques like NMR spectroscopy or X-ray crystallography to elucidate the binding mode of this compound to the Aβ peptide.

-

In Vivo Studies : If in vitro results are promising, evaluating the efficacy of this compound in animal models of Alzheimer's disease to assess its pharmacokinetic properties and therapeutic potential.

This technical guide serves as a foundational document to stimulate and guide further investigation into this compound as a novel tool in the ongoing fight against Alzheimer's disease.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Val-Phe-Boc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of the protected dipeptide, Fmoc-Val-Phe-Boc, utilizing the widely adopted Fmoc/tBu strategy. This method offers mild reaction conditions and is suitable for the synthesis of a variety of peptides.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while one end of the chain is anchored to an insoluble resin support.[1] The two primary strategies in SPPS are the Boc/Bzl and Fmoc/tBu methods.[2][3][4] The Fmoc/tBu strategy, detailed here, employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the protection of reactive amino acid side chains.[4] This orthogonal protection scheme allows for the selective removal of the Fmoc group under mild basic conditions, typically with piperidine, while the side-chain protecting groups and the final peptide-resin linkage are cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).

The synthesis cycle involves the initial attachment of the C-terminal amino acid to the resin, followed by a repetitive cycle of deprotection of the α-amino group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.

Experimental Protocol: Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound on a 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, allowing for the cleavage of the final product while keeping the Boc protecting group on the C-terminus intact.

Materials and Reagents:

| Reagent | Grade |

| 2-Chlorotrityl chloride resin | 100-200 mesh |

| Boc-Phe-OH | Synthesis grade |

| Fmoc-Val-OH | Synthesis grade |

| Dichloromethane (DCM) | Anhydrous, amine-free |

| N,N-Dimethylformamide (DMF) | Anhydrous, amine-free |

| Diisopropylethylamine (DIPEA) | Reagent grade |

| Piperidine | Reagent grade |

| Methanol (MeOH) | ACS grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis grade |

| Hydroxybenzotriazole (HOBt) or Oxyma Pure | Synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Diethyl ether | Anhydrous |

Equipment:

-

Solid-phase peptide synthesis vessel

-

Shaker or rocker

-

Syringe with filter

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Step 1: Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Place the 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale, ~300 mg) in a reaction vessel and swell in DCM for at least 30 minutes at room temperature.

-

Amino Acid Preparation: In a separate vial, dissolve Boc-Phe-OH (2 equivalents relative to resin loading) and DIPEA (3 equivalents) in DCM.

-

Loading: Drain the DCM from the swollen resin. Add the Boc-Phe-OH/DIPEA solution to the resin and shake the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 30-60 minutes.

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Step 2: Fmoc Deprotection

-

Resin Swelling: Swell the Boc-Phe-resin in DMF for 30-60 minutes.

-

Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Shake for 5 minutes, then drain. Add a fresh 20% piperidine/DMF solution and shake for an additional 15 minutes to ensure complete Fmoc removal.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Step 3: Coupling of the Second Amino Acid (Fmoc-Val-OH)

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Val-OH (3 equivalents), HOBt or Oxyma (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated Fmoc-Val-OH solution to the deprotected H-Phe-resin. Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Step 4: Cleavage of the Dipeptide from the Resin

-

Washing and Drying: Wash the Fmoc-Val-Phe-resin with DCM (3x) and then dry the resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM. For cleavage that retains the Boc group, a milder acidic condition should be used, such as 1-5% TFA in DCM. For full deprotection, a cocktail of TFA:TIS:H2O (95:2.5:2.5) is typically used.

-

Cleavage: Add the cleavage cocktail to the resin and shake for 1-2 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Step 5: Purification and Analysis

-

Purification: Purify the crude this compound dipeptide using preparative reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Quantitative Data Summary

Table 1: Reagent Quantities for 0.1 mmol Synthesis Scale

| Reagent | Molar Equivalents (relative to resin loading) | Amount (for 0.1 mmol) |

| 2-Chlorotrityl chloride resin | 1.0 | ~300 mg (depending on substitution) |

| Boc-Phe-OH | 2.0 | 0.2 mmol (53.06 mg) |

| Fmoc-Val-OH | 3.0 | 0.3 mmol (101.8 mg) |

| DIPEA (Loading) | 3.0 | 0.3 mmol (52 µL) |

| Piperidine (in DMF) | 20% (v/v) | As needed |

| DIC | 3.0 | 0.3 mmol (47 µL) |

| HOBt or Oxyma | 3.0 | 0.3 mmol (40.5 mg or 42.6 mg) |

Table 2: Typical Reaction Times and Conditions

| Step | Reaction Time | Temperature |

| Resin Swelling | 30-60 min | Room Temperature |

| First Amino Acid Loading | 1-2 hours | Room Temperature |

| Capping | 30-60 min | Room Temperature |

| Fmoc Deprotection | 5 min + 15 min | Room Temperature |

| Amino Acid Coupling | 1-2 hours | Room Temperature |

| Cleavage | 1-2 hours | Room Temperature |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for the Solution-Phase Synthesis of Fmoc-Val-Phe-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of well-defined dipeptides is a fundamental step in peptide chemistry, drug discovery, and the development of novel therapeutics. The dipeptide Fmoc-Val-Phe-Boc, comprising L-valine and L-phenylalanine with N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) and C-terminal Boc (tert-butyloxycarbonyl) protecting groups, is a valuable building block in the synthesis of more complex peptide sequences. The selection of appropriate coupling conditions is critical to ensure high yield, purity, and minimal racemization. This document provides detailed application notes and experimental protocols for the solution-phase coupling of Fmoc-Val-OH with H-Phe-Boc, comparing common coupling reagents and outlining a comprehensive workflow for synthesis and purification.

Core Concepts in this compound Synthesis

The formation of the peptide bond between the carboxyl group of Fmoc-Val-OH and the amino group of H-Phe-Boc is not spontaneous and requires the activation of the carboxylic acid. This is achieved using coupling reagents, which convert the carboxyl group into a more reactive species susceptible to nucleophilic attack by the amine. The choice of coupling reagent, base, and solvent significantly influences the reaction's efficiency, speed, and the stereochemical integrity of the final product.

A generalized workflow for this solution-phase synthesis is depicted below.

Caption: General workflow for the solution-phase synthesis of this compound.

Comparison of Common Coupling Reagents

The choice of coupling reagent is a critical parameter that affects reaction time, yield, and the degree of side reactions, most notably racemization of the activated amino acid. Below is a summary of commonly used coupling reagents for the this compound synthesis.

| Coupling Reagent System | Activating Agent | Additive | Base | Typical Solvent(s) | General Performance Characteristics |

| HBTU | HBTU | (HOBt) | DIPEA, NMM | DMF, DCM | High Efficiency: Generally provides good yields and relatively fast reaction times.[1][2] Moderate Racemization Risk: Lower risk of racemization compared to carbodiimides alone, but can be higher than with HATU for sensitive amino acids.[1][2] |

| HATU | HATU | (HOAt) | DIPEA, NMM, Collidine | DMF, DCM | Very High Efficiency: Often considered superior to HBTU, especially for sterically hindered couplings, leading to higher yields and faster reactions.[1] Low Racemization Risk: The HOAt moiety is effective at suppressing racemization. |

| DCC/HOBt | DCC | HOBt | NMM | DCM, THF | Economical: A cost-effective option for peptide coupling. By-product Formation: Forms dicyclohexylurea (DCU), which is insoluble and must be filtered off. Moderate Racemization Risk: The addition of HOBt is crucial to suppress racemization. |

Note: HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are often intrinsic to the structure or generated in situ with uronium/aminium-based reagents like HBTU and HATU.

Key Components in the Coupling Reaction

The successful synthesis of this compound relies on the interplay of several key components, each with a specific function.

Caption: Relationship of key components in the this compound coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using HBTU, HATU, and DCC/HOBt.

Protocol 1: this compound Synthesis using HBTU

Materials:

-

Fmoc-Val-OH (1.0 eq)

-

H-Phe-Boc (1.0 eq)

-

HBTU (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Fmoc-Val-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DCM or DMF. Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

-

Coupling: To the activated mixture, add H-Phe-Boc (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Protocol 2: this compound Synthesis using HATU

Materials:

-

Fmoc-Val-OH (1.0 eq)

-

H-Phe-Boc (1.0 eq)

-

HATU (1.0 eq)

-

DIPEA or Collidine (2.0 eq)

-

Anhydrous DCM or DMF

-

Saturated aqueous NaHCO₃ solution

-

1 M aqueous HCl solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: Dissolve Fmoc-Val-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask. Stir for 5-10 minutes at room temperature for pre-activation.

-

Coupling: Add H-Phe-Boc (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA or collidine (2.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC (typically 1-3 hours). HATU-mediated couplings are generally faster than those with HBTU.

-

Work-up: Follow the same work-up procedure as described in Protocol 1.

-

Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Protocol 3: this compound Synthesis using DCC/HOBt

Materials:

-

Fmoc-Val-OH (1.0 eq)

-

H-Phe-Boc (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N-Methylmorpholine (NMM) (1.0 eq)

-

Anhydrous DCM or THF

-

Saturated aqueous NaHCO₃ solution

-

1 M aqueous HCl solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Fmoc-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.

-

Activation: Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

-

Coupling: In a separate flask, dissolve H-Phe-Boc (1.0 eq) and NMM (1.0 eq) in anhydrous DCM or THF. Add this solution to the activated mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Conclusion

The successful synthesis of this compound is readily achievable through solution-phase methods. While several coupling reagents can be employed, HATU generally offers the highest efficiency and lowest risk of racemization, making it ideal for sensitive or sterically hindered couplings. HBTU provides a reliable and slightly more economical alternative. The classical DCC/HOBt method remains a viable option, particularly for large-scale synthesis where cost is a significant factor, provided that careful control of the reaction conditions and efficient removal of the DCU by-product are implemented. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, desired purity, and cost considerations.

References

Application Notes and Protocols: Deprotection of the Fmoc Group from Fmoc-Val-Phe-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups.[1][2] The selective removal of the N-terminal Fmoc group is a critical step that is repeated throughout the synthesis of a peptide. Incomplete or inefficient deprotection can lead to deletion sequences and a lower purity of the final product.[3] This document provides detailed application notes and protocols for the deprotection of the Fmoc group from the dipeptide Fmoc-Val-Phe-Boc, a common building block in peptide synthesis. The Boc group is understood to be protecting the C-terminus of the phenylalanine residue.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is an E1cB (Elimination Unimolecular Conjugate Base) reaction that proceeds in two main steps. First, a base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[3][4] This results in the formation of a stabilized carbanion. Subsequently, the molecule undergoes β-elimination, leading to the release of the free N-terminal amine of the peptide and the formation of dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that can undergo side reactions with the deprotected amine. Therefore, the secondary amine used for deprotection also acts as a scavenger, reacting with DBF to form a stable adduct that can be washed away.

Experimental Protocols

This section outlines the detailed methodology for the deprotection of the Fmoc group from this compound, typically synthesized on a solid support.

Materials and Reagents

-

This compound bound to a suitable resin (e.g., Wang resin, Rink amide resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether, cold

-

Reagents for Kaiser test (optional, for monitoring)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Standard Deprotection Protocol

-

Resin Swelling: Swell the this compound-resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 2-5 minutes at room temperature.

-

Main Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and continue to agitate for an additional 10-20 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. Subsequent washes with DCM and MeOH can be performed before drying.

-

Monitoring (Optional):

-

Kaiser Test: A small sample of the resin can be tested for the presence of a free primary amine. A blue color indicates successful deprotection.

-

UV-Vis Spectrophotometry: The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at approximately 301 nm.

-

Cleavage from Resin and Final Deprotection (if applicable)

If the desired product is the free dipeptide H-Val-Phe-OH, a final cleavage from the resin and removal of the Boc group is necessary.

-

Resin Preparation: After Fmoc deprotection and washing, dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the Boc protecting group. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Product Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Data Presentation

The efficiency of Fmoc deprotection can be influenced by the concentration of the base and the reaction time. The following table summarizes kinetic data for the deprotection of Fmoc-Val-OH, which serves as a model for the N-terminal valine in the dipeptide.

| Piperidine Concentration (% v/v in DMF) | Reaction Time (minutes) | Fmoc Group Elimination (%) |

| 1% | 1 | 33.4 |

| 1% | 3 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

| 20% | < 3 | >99 |

Data adapted from a study on Fmoc-Val-OH deprotection kinetics.

Potential Side Reactions

During the synthesis and deprotection of dipeptides, certain side reactions can occur:

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide from the support and the formation of a cyclic diketopiperazine. This is particularly prevalent with sequences containing proline, but can also occur with other amino acids.

-

Racemization: The basic conditions of Fmoc deprotection can potentially lead to epimerization of the amino acid residues, although this is generally less of a concern with standard protocols.

-

Incomplete Deprotection: Insufficient reaction time or reagent concentration can result in incomplete removal of the Fmoc group, leading to the formation of deletion peptide sequences in subsequent coupling steps.

Visualizations

Experimental Workflow for Fmoc Deprotection

Caption: Workflow for the deprotection of the Fmoc group from a resin-bound dipeptide.

Logical Relationship of Deprotection and Potential Side Reactions

Caption: Logical flow of the Fmoc deprotection step and potential outcomes.

References

Application Note: Cleavage of Fmac-Val-Phe-OtBu from 2-Chlorotrityl Chloride Resin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the cleavage of the protected dipeptide, Fmoc-Val-Phe-OtBu, from 2-chlorotrityl chloride (2-CTC) resin. This procedure is designed to yield the C-terminally protected peptide fragment, which is a valuable building block for convergent peptide synthesis strategies, such as fragment condensation in solution or on a solid support.

The use of the highly acid-labile 2-CTC resin is critical for this application. It allows for the cleavage of the peptide-resin linkage under very mild acidic conditions, which preserves the acid-sensitive tert-butyl (Boc) ester at the C-terminus of the phenylalanine residue. Standard cleavage procedures that employ high concentrations of trifluoroacetic acid (TFA), typically used for resins like Wang or Rink Amide, would result in the undesired removal of this C-terminal protecting group.

The protocols outlined below utilize dilute TFA in dichloromethane (DCM) or a mixture of acetic acid, trifluoroethanol (TFE), and DCM to achieve efficient cleavage while maintaining the integrity of the C-terminal Boc group. Valine and Phenylalanine are amino acids with non-reactive side chains, and therefore, the primary consideration during cleavage is the selective removal from the resin without affecting the protecting groups.

Experimental Data

The following table summarizes representative cleavage efficiencies for the release of protected peptide fragments from 2-chlorotrityl chloride resin under different mild acidic conditions. The data is compiled from various studies and represents typical outcomes for short, protected peptides.

| Cleavage Cocktail Composition | Cleavage Time (hours) | Typical Yield (%) | Purity of Crude Product (%) | Reference |

| 1% TFA in DCM | 1 - 2 | > 95 | > 90 | [1] |

| Acetic Acid / TFE / DCM (1:2:7 v/v/v) | 1 - 2 | > 95 | > 90 | [2] |

| 20% Hexafluoroisopropanol (HFIP) in DCM | 1 - 1.5 | High | High | [3] |

Note: Yields and purity are dependent on the efficiency of the synthesis, loading of the resin, and the specific handling during the cleavage and work-up procedures. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide-resin.

Experimental Protocols

Materials and Equipment

-

Fmoc-Val-Phe-OtBu loaded 2-chlorotrityl chloride resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Acetic acid (AcOH), glacial

-

2,2,2-Trifluoroethanol (TFE)

-

Hexafluoroisopropanol (HFIP)

-

N,N-Diisopropylethylamine (DIPEA) or Pyridine

-

Methanol (MeOH)

-

Diethyl ether (Et₂O), cold

-

Reaction vessel with a sintered glass filter

-

Shaker or rotator

-

Centrifuge and centrifuge tubes

-

Nitrogen gas line

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Mass Spectrometer for identity confirmation

Protocol 1: Cleavage using Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and effective method for the mild cleavage of protected peptides from 2-CTC resin.

-

Resin Preparation:

-

Place the dried Fmoc-Val-Phe-OtBu-loaded 2-CTC resin (e.g., 100 mg) in a reaction vessel with a sintered glass filter.

-

Swell the resin in DCM (1-2 mL) for 15-30 minutes.

-

Drain the DCM.

-

-

Cleavage:

-

Prepare the cleavage cocktail: 1% TFA in DCM (v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

-

Add the cleavage cocktail to the swollen resin.

-

Gently agitate the suspension at room temperature for 1-2 hours. The progress of the cleavage can be monitored by taking a small aliquot of the solution, neutralizing it, and analyzing by HPLC.

-

-

Peptide Collection and Neutralization:

-

Filter the cleavage solution into a collection flask containing a neutralizing agent, such as 10% DIPEA or pyridine in methanol (e.g., 0.5 mL for 2 mL of cleavage solution), to immediately quench the acid.

-

Wash the resin 2-3 times with small volumes of the cleavage cocktail or DCM and combine the filtrates.

-

-

Work-up and Isolation:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the majority of the DCM.

-

Precipitate the protected peptide by adding the concentrated solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

-

Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

-

Analysis:

-

Dissolve a small amount of the dried peptide in a suitable solvent (e.g., acetonitrile/water mixture).

-

Analyze the purity by RP-HPLC and confirm the identity by mass spectrometry.

-

Protocol 2: Cleavage using Acetic Acid / TFE / DCM

This protocol offers an alternative mild cleavage condition that avoids the use of TFA.

-

Resin Preparation:

-

Follow the same resin preparation steps as in Protocol 1.

-

-

Cleavage:

-

Prepare the cleavage cocktail: Acetic Acid / TFE / DCM in a 1:2:7 (v/v/v) ratio. For 100 mg of resin, prepare 2 mL of the cocktail.

-

Add the cleavage cocktail to the swollen resin.

-

Gently agitate the suspension at room temperature for 1-2 hours.

-

-

Peptide Collection:

-

Filter the cleavage solution into a collection flask.

-

Wash the resin 2-3 times with small volumes of the cleavage cocktail and combine the filtrates.

-

-

Work-up and Isolation:

-

Follow the same work-up and isolation steps as in Protocol 1 (steps 4a-4f). Neutralization of the filtrate is generally not required for this cleavage cocktail.

-

-

Analysis:

-

Follow the same analysis steps as in Protocol 1.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the mild acidic cleavage of Fmoc-Val-Phe-OtBu from 2-CTC resin.

Logical Relationship of Mild Cleavage

Caption: Logic of mild cleavage to preserve the C-terminal Boc group.

References

Application Note: High-Purity Purification of Fmoc-Val-Phe-Boc Dipeptide Using Reversed-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the purification of intermediates and final products is a critical step to ensure the highest quality and purity for downstream applications in research, diagnostics, and therapeutics.[1] This application note provides a detailed protocol for the purification of the protected dipeptide, Fmoc-Val-Phe-Boc, using reversed-phase high-performance liquid chromatography (RP-HPLC). The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.[] However, the hydrophobicity imparted by these groups, particularly the Fmoc group, can present challenges during purification.[3] This protocol is optimized for high-resolution separation of the target peptide from synthesis-related impurities.

Reversed-phase HPLC is the most widely used method for peptide purification due to its high resolving power and applicability to a broad range of peptide hydrophobicities.[1][4] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides, such as those containing Fmoc groups, interact more strongly with the stationary phase and elute later.

Experimental Protocol

This protocol outlines the necessary steps for the preparative HPLC purification of the crude this compound dipeptide.

1. Materials and Reagents

-

Crude this compound peptide (lyophilized powder)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC-grade

-

Dimethyl sulfoxide (DMSO) or a minimal amount of mobile phase A for sample dissolution

2. HPLC System and Column

-

HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

-

Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale or a larger diameter for preparative scale) is recommended.

3. Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

-

Filtration and Degassing: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter and degas thoroughly before use to prevent system blockages and ensure a stable baseline.

4. Sample Preparation

-

Dissolve the crude lyophilized this compound peptide in a minimal amount of DMSO or a solvent mixture compatible with the initial mobile phase conditions (e.g., a low percentage of acetonitrile in water).

-

Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution if necessary.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

5. HPLC Method

-

Detection Wavelength: Monitor the elution at 220 nm for the peptide backbone and 265 nm for the Fmoc group.

-

Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. The flow rate should be scaled accordingly for preparative columns.

-

Column Temperature: 40°C.

-

Injection Volume: Dependent on the column size and loading capacity.

-

Gradient Program: A shallow gradient is often effective for separating closely eluting impurities. Due to the hydrophobicity of the Fmoc group, a higher initial percentage of mobile phase B is required compared to unprotected peptides.

| Time (minutes) | % Mobile Phase B |

| 0 | 30 |

| 5 | 30 |

| 35 | 80 |

| 40 | 95 |

| 45 | 95 |

| 46 | 30 |

| 55 | 30 |

-

Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 5-10 column volumes before the first injection.

6. Fraction Collection and Post-Purification Processing

-

Collect fractions corresponding to the main peak of interest.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions that meet the desired purity level.

-

Remove the acetonitrile and TFA by lyophilization to obtain the purified peptide as a white powder.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound.

| Parameter | Crude Peptide | Purified Peptide |

| Purity (by HPLC at 265 nm) | ~70-80% | >98% |

| Retention Time (approx.) | 25-28 minutes | 26 minutes |

| Yield | N/A | >85% |

| Appearance | Off-white to yellowish powder | White fluffy powder |

Mandatory Visualizations

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Backpressure | Peptide precipitation on the column; Blockage in the system. | Ensure the sample is fully dissolved and filtered before injection. Flush the system and column with a strong solvent. |

| Poor Resolution | Inappropriate gradient slope. | Optimize the gradient; a shallower gradient around the elution time of the target peptide can improve separation. |